Mepronil is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-methylbenzoic acid with the amino group of 3-(ispropyloxy)aniline. A fungicide used to control diseases caused by Basidomycetes including Rhizoctonia and Puccinia spp. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is a member of benzamides, an aromatic ether and a benzanilide fungicide.
Mepronil
CAS No.: 55814-41-0
Cat. No.: VC0534990
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55814-41-0 |
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Molecular Formula | C17H19NO2 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide |
Standard InChI | InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19) |
Standard InChI Key | BCTQJXQXJVLSIG-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C |
Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C |
Appearance | Solid powder |
Melting Point | 92.5 °C |
Introduction
Chemical and Physical Properties
Mepronil's chemical architecture combines a 2-methylbenzoic acid moiety with a 3-isopropoxy aniline group, creating a planar molecule optimized for enzyme binding. Key physicochemical parameters include:
The compound's limited water solubility and moderate lipophilicity () dictated formulation strategies favoring emulsifiable concentrates and seed treatment powders . Crystalline structure analyses reveal strong intermolecular hydrogen bonding between the amide proton and adjacent oxygen atoms, contributing to its stability in agricultural formulations .
Synthesis and Production
Industrial synthesis of Mepronil proceeds via a two-step sequence:
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Aniline Derivative Preparation: 3-Aminophenol undergoes O-isopropylation using isopropyl bromide in alkaline medium, yielding 3-isopropoxyaniline .
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Amide Bond Formation: The acid chloride of 2-methylbenzoic acid reacts with 3-isopropoxyaniline in dichloromethane, catalyzed by triethylamine to scavenge HCl .
Process optimization focused on minimizing byproducts from incomplete isopropylation and ensuring high purity (>98%) for agricultural use. Post-synthesis purification employed recrystallization from ethanol-water mixtures, achieving final yields exceeding 85% in commercial production batches .
Mechanism of Action
As a succinate dehydrogenase inhibitor (SDHI), Mepronil disrupts fungal energy metabolism through competitive inhibition at the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial electron transport chain . Key aspects of its mode of action include:
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Binding Affinity: The 2-methyl group enhances hydrophobic interactions with Val58 and Ala64 residues in the SDH-B subunit, while the isopropoxy side chain forms van der Waals contacts with Ile69 .
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Species Selectivity: A 100-fold higher affinity for fungal SDH versus plant isoforms (Ki = 0.2 nM vs 20 nM) enables selective toxicity .
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Metabolic Consequences: Inhibition blocks both the tricarboxylic acid cycle (via succinate accumulation) and ATP synthesis (via impaired electron transport) .
Comparative studies with carboxin demonstrated Mepronil's broader antifungal spectrum, particularly against Rhizoctonia solani strains resistant to earlier SDHIs . This expanded activity correlated with improved membrane permeability and reduced metabolism by fungal cytochrome P450 enzymes .
Agricultural Applications
Mepronil's registration history encompassed diverse crops and application methods:
Target Pathogens and Crops
Crop | Pathogen | Application Method | Efficacy (%) |
---|---|---|---|
Rice | Rhizoctonia solani | Foliar spray | 85–92 |
Potato | Rhizoctonia solani | Seed treatment | 78–84 |
Pear | Gymnosporangium fuscum | Foliar spray | 90–95 |
Chrysanthemum | Puccinia chrysanthemi | Drench | 88–93 |
Application Protocols
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Seed Treatment: 2–3 g active ingredient (a.i.) per kg seed, providing 45–60 days protection
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Foliar Spray: 150–200 g a.i./ha in 500–800 L water, with 14–21 day intervals
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Soil Drench: 1.5–2.0 kg a.i./ha for nursery bed sterilization
Environmental Fate and Residue Analysis
Soil Persistence
Mepronil's environmental behavior varies significantly with soil type and management:
Soil Type | Half-Life (Days) | DT₉₀ (Days) | Koc (mL/g) |
---|---|---|---|
Flooded Paddy | 7–14 | 21–28 | 1,200 |
Upland Sandy | 28–35 | 84–105 | 850 |
Volcanic Ash | 42–56 | 126–168 | 2,300 |
The compound's persistence in volcanic ash soils correlates with high organic carbon content (≥5%) and cation exchange capacity (>25 cmol/kg) . Under flooded conditions, anaerobic microbial degradation predominates, with 3'-hydroxymepronil identified as the primary metabolite .
Analytical Methods
Regulatory monitoring employed gas chromatography with electron capture detection (GC-ECD) following derivatization:
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Soil Extraction: Reflux with methanol:3N KOH (1:1) for 2 hours
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Derivatization: Bromination in acetic acid at 60°C for 30 minutes
Method validation across six soil types showed recoveries of 82–96% for upland soils and 93–107% under flooded conditions . Cross-validation with LC-MS/MS confirmed method accuracy, with ≤5% relative standard deviation between techniques .
Resistance Management
Field resistance emerged within 7–10 years of intensive use, characterized by SDH-B subunit mutations:
Mutation | Resistance Factor | Cross-Resistance |
---|---|---|
H267Y | 150–200× | Boscalid |
P225T | 80–120× | Fluopyram |
N86S | 50–75× | Carboxin |
Resistance mitigation strategies included:
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Application Frequency: Limiting to ≤2 SDHI applications per season
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Mixture Partners: Combining with multisite inhibitors (e.g., chlorothalonil)
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Anti-Resistance Formulations: Adding salicylhydroxamic acid to block alternative respiratory pathways
Monitoring programs in Japan (1985–2005) documented resistance allele frequencies increasing from 0.1% to 12.7% in Rhizoctonia populations, driving the transition to next-generation SDHIs .
Toxicological Profile
Mammalian Toxicity
Endpoint | Value (Rat) | Classification |
---|---|---|
Acute Oral LD₅₀ | 1,580 mg/kg | WHO III (Slightly Toxic) |
Dermal LD₅₀ | >2,000 mg/kg | EPA Category IV |
Inhalation LC₅₀ (4h) | >5.1 mg/L | EPA Category IV |
Chronic NOAEL | 2.5 mg/kg/day | EPA RfD = 0.025 mg/kg/day |
Ecotoxicology
Species | EC₅₀/LC₅₀ | Risk Quotient |
---|---|---|
Daphnia magna (48h) | 0.85 mg/L | 1.2 |
Rainbow trout (96h) | 2.3 mg/L | 0.8 |
Honeybee (contact) | 11 μg/bee | 3.4 |
Earthworm (14d) | 28 mg/kg soil | 0.3 |
The compound's high toxicity to aquatic invertebrates prompted strict regulations prohibiting spray drift to water bodies. Pollinator risk assessments led to restrictions on flowering crop applications .
Metabolic Pathways
In Plants
Primary metabolic routes in rice:
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O-Demethylation: 2-Carboxy metabolite (major pathway)
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Aryl Hydroxylation: 4'-Hydroxymepronil (phase I)
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Glucosylation: 4'-Glucosyl conjugate (phase II)
Residue studies showed 95% degradation within 60 days post-application, with no detectable residues in rice grains at harvest .
In Mammals
Rat metabolism studies identified:
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Hydroxylation: 3'-Hydroxyisopropyl metabolite (urinary excretion)
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Sulfation: 2-Methylbenzoic acid sulfate (fecal elimination)
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N-Acetylation: N-Acetyl-3-isopropoxyaniline (biliary secretion)
No bioaccumulation observed, with 98% elimination within 72 hours .
Regulatory History and Phase-Out
Mepronil's registration timeline:
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1981: Initial registration (Japan, Southeast Asia)
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1992: U.S. EPA registration (EPA Reg. No. 66222-123)
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2008: EU Annex I inclusion expired
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2020: Voluntary cancellation in major markets
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2024: Global deregistration completed
The phase-out reflected cumulative concerns over:
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Increasing resistance in target pathogens
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Detection of transformation products in groundwater
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Availability of safer alternatives (e.g., penthiopyrad)
Current status allows existing stock use until 2026 under transitional provisions in some jurisdictions .
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